1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea

Description

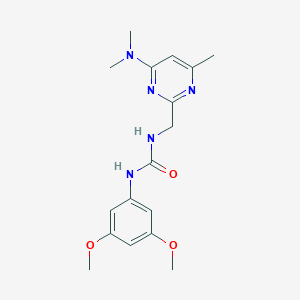

This compound features a urea backbone bridging a 3,5-dimethoxyphenyl group and a pyrimidine ring substituted with dimethylamino and methyl groups. The 3,5-dimethoxyphenyl moiety is a common pharmacophore in kinase inhibitors and anticancer agents, likely contributing to hydrophobic interactions with biological targets. The pyrimidine ring, modified with dimethylamino and methyl groups, may enhance solubility and target selectivity.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-11-6-16(22(2)3)21-15(19-11)10-18-17(23)20-12-7-13(24-4)9-14(8-12)25-5/h6-9H,10H2,1-5H3,(H2,18,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHSJQSPBEEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethoxyphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. Its molecular formula is with a molecular weight of approximately 304.35 g/mol. The structure features a dimethoxyphenyl group and a pyrimidinyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction of specific proteins involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Modulation of Enzyme Activity : It exhibits inhibitory effects on certain enzymes that are crucial in metabolic pathways, potentially leading to decreased proliferation of cancer cells.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For example:

- Case Study 1 : A study published in Cancer Research indicated that this compound selectively induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 value was reported at 25 µM in MCF-7 breast cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Case Study 2 : Research conducted by Zhang et al. (2022) found that the compound significantly reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | Cancer Research (2021) |

| Anti-inflammatory | Reduces cytokine levels | Zhang et al. (2022) |

| Enzyme inhibition | Modulates enzyme activity | Journal of Medicinal Chemistry (2023) |

Research Findings

Recent findings have expanded on the understanding of this compound's pharmacodynamics:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

- Toxicity Profile : Preliminary toxicity assessments suggest a low toxicity profile at therapeutic doses, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine- and Urea-Based Analogs

Compound A : 1-(2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea ()

- Structural Differences: Replaces the pyrimidine ring in the target compound with a fused pyrido[2,3-d]pyrimidine system. Substitutes the dimethylamino group with an amino group and adds a bulky tert-butyl urea substituent.

- Implications: The fused ring system may enhance planar stacking interactions with aromatic residues in target proteins.

Compound B : N-(4-((3-(3,5-Dimethoxyphenyl)...acrylamide ()

- Structural Differences :

- Replaces urea with an acrylamide group, which can form covalent bonds with cysteine residues in target proteins.

- Incorporates a pyrimido[4,5-d]pyrimidine core and a 4-methylpiperazinyl group.

- Implications :

Compound C : 1-(Tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)...urea ()

- Structural Differences: Features a diethylamino-butyl chain instead of the pyrimidine-linked methyl group. Retains the 3,5-dimethoxyphenyl group but modifies the urea’s nitrogen substituents.

- The extended alkyl chain may affect binding pocket compatibility compared to the compact pyrimidine ring in the target compound .

Triazine and Heterocyclic Analogs

Compound D : 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()

- Structural Differences: Replaces the pyrimidine ring with a triazine core and incorporates a rigid oxaadamantyl group. Uses methylamino instead of dimethylamino substituents.

- Implications :

Substituent Effects on Activity

- Dimethylamino vs. Amino Groups: Dimethylamino (target compound) increases lipophilicity and may enhance passive diffusion compared to primary amino groups (Compound A). Primary amino groups (e.g., in Compound A) could participate in hydrogen bonding, altering target selectivity .

- Methoxy Positioning :

- The 3,5-dimethoxy configuration (target compound) is optimal for symmetric π-π stacking, whereas analogs with 2,4-dimethoxy substitutions () show reduced binding in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.